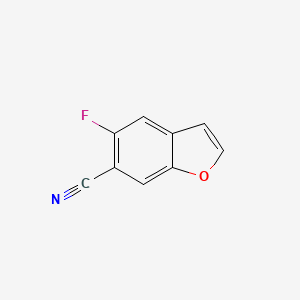
1-cyclobutyl-4-(4,5-dihydro-1H-imidazol-2-yl)piperazine formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclobutyl-4-(4,5-dihydro-1H-imidazol-2-yl)piperazine formate is a compound that features a piperazine ring substituted with a cyclobutyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutyl-4-(4,5-dihydro-1H-imidazol-2-yl)piperazine formate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 1,2-dibromoethane to form 1-cyclobutylpiperazine. This intermediate is then reacted with 2-imidazolecarboxaldehyde under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-4-(4,5-dihydro-1H-imidazol-2-yl)piperazine formate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-cyclobutyl-4-(4,5-dihydro-1H-imidazol-2-yl)piperazine formate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-4-(4,5-dihydro-1H-imidazol-2-yl)piperazine formate involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, influencing enzymatic activity. The piperazine ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclobutyl-4-(4,5-dihydro-1H-imidazol-2-yl)piperidine formate
- 1-cyclobutyl-4-(4,5-dihydro-1H-imidazol-2-yl)morpholine formate
- 1-cyclobutyl-4-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine formate
Uniqueness
1-cyclobutyl-4-(4,5-dihydro-1H-imidazol-2-yl)piperazine formate is unique due to its specific combination of a cyclobutyl group, an imidazole moiety, and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclobutyl-4-(4,5-dihydro-1H-imidazol-2-yl)piperazine;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4.CH2O2/c1-2-10(3-1)14-6-8-15(9-7-14)11-12-4-5-13-11;2-1-3/h10H,1-9H2,(H,12,13);1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGATVSLQFHNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NCCN3.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B8106875.png)
![Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate](/img/structure/B8106881.png)
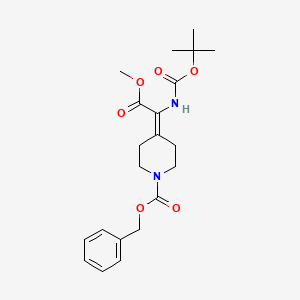
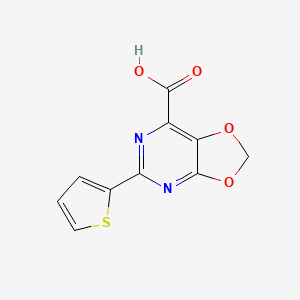
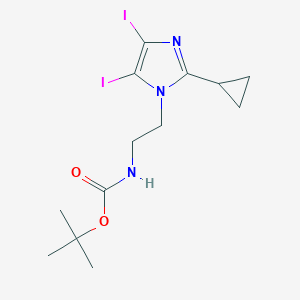
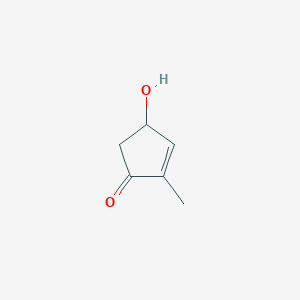
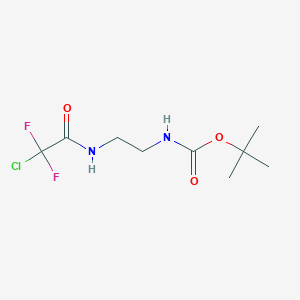
![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B8106928.png)


![2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B8106955.png)
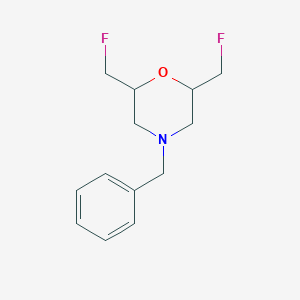
![8-Bromo-6-fluoro-2-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8106963.png)
